molecular formula C4H3NO3 B13036329 3-Nitro-furan

3-Nitro-furan

Cat. No.: B13036329
M. Wt: 113.07 g/mol
InChI Key: MUXGHJAVVZIQNB-UHFFFAOYSA-N
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Description

3-Nitro-furan is an organic compound with the molecular formula C4H3NO3. It belongs to the class of nitrofurans, which are characterized by a furan ring substituted with a nitro group. Nitrofurans have been widely studied for their antimicrobial properties and are used in various applications, including medicine and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-furan typically involves the nitration of furan derivatives. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. This reaction yields 5-nitrofuran-2-carbaldehyde, which can be further processed to obtain this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carbonyl-containing nitrofurans.

    Reduction: Amino derivatives of furan.

    Substitution: Halogenated furans.

Scientific Research Applications

3-Nitro-furan has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing various heterocyclic compounds.

    Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.

    Medicine: Investigated for its potential therapeutic effects against bacterial infections.

    Industry: Used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Nitro-furan involves the reduction of the nitro group to reactive intermediates that can interact with cellular components. These intermediates can inhibit essential bacterial enzymes, leading to the disruption of metabolic processes such as DNA, RNA, and protein synthesis. The compound’s ability to target multiple pathways makes it effective against a broad range of bacteria .

Comparison with Similar Compounds

Uniqueness: 3-Nitro-furan is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

3-nitrofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3/c6-5(7)4-1-2-8-3-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXGHJAVVZIQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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